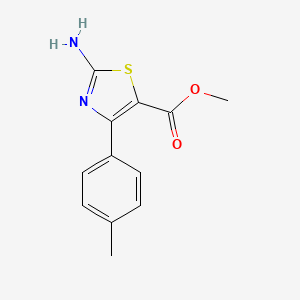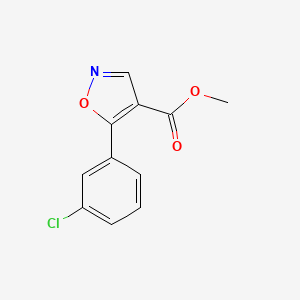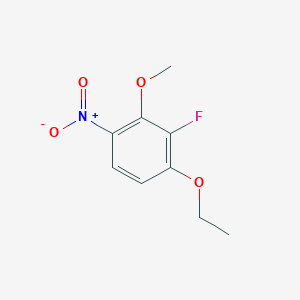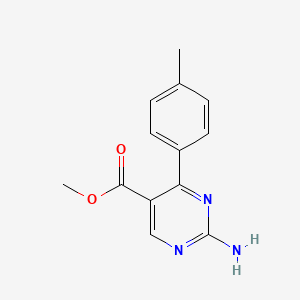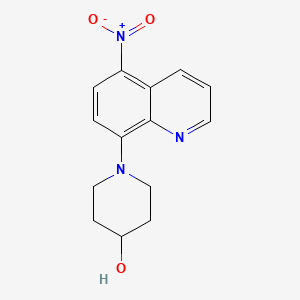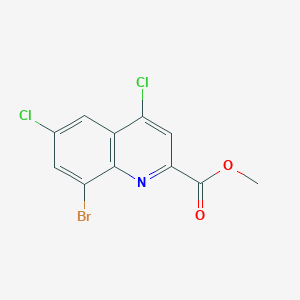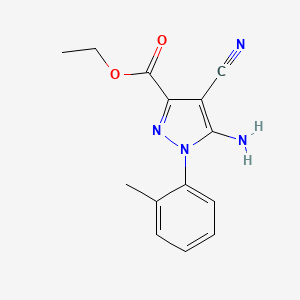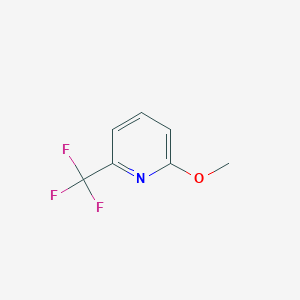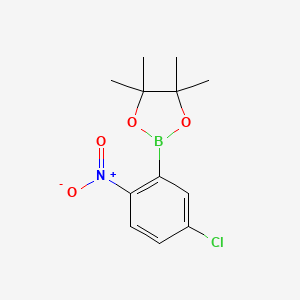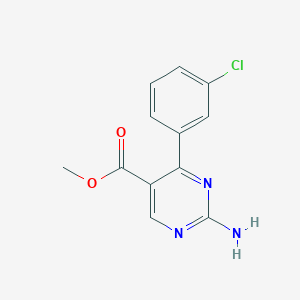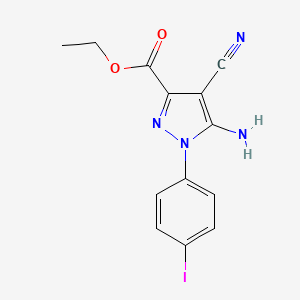
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride” belongs to a class of organic compounds known as quinolines and quinazolines. These are polycyclic aromatic compounds containing a benzene ring fused to a pyridine ring .
Synthesis Analysis
While the specific synthesis process for “2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride” is not available, similar compounds are often synthesized through reactions involving aromatic amines and acyl chlorides .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic substitution, due to the presence of the aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, and refractive index can be measured .
Scientific Research Applications
- Field : Pharmacology
- Application : Certain indole derivatives, which are structurally similar to quinazolinones, have been found to exhibit anti-inflammatory activity .
- Method : The anti-inflammatory activity of these compounds is typically evaluated using animal models, such as the paw edema test .
- Results : Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4% and 88.2% inflammation inhibition using paw edema .
- Field : Mycology
- Application : Quinazolinone and quinazolinone derivatives have been found to exhibit significant antifungal activity .
- Method : These compounds are tested against various fungal species .
- Results : Specific results vary, but many quinazolinone derivatives have shown promising antifungal activity .
- Field : Neurology
- Application : Quinazolinone and quinazolinone derivatives have shown potential as anticonvulsant agents .
- Method : These compounds are evaluated for their in vitro anticonvulsant activity using various models .
- Results : Several quinazolinone derivatives have shown promising anticonvulsant activity .
- Field : Virology
- Application : Quinazolinone and quinazolinone derivatives have shown potential as anti-HIV agents .
- Method : These compounds are evaluated for their in vitro anti-HIV activity using various models .
- Results : Several quinazolinone derivatives have shown promising anti-HIV activity .
Anti-Inflammatory Activity
Antifungal Activity
Anticonvulsant Activity
Anti-HIV Activity
- Field : Biochemistry
- Application : Quinazolinone and quinazolinone derivatives have shown potential as antioxidants .
- Method : These compounds are evaluated for their in vitro antioxidant activity using various models .
- Results : Several quinazolinone derivatives have shown promising antioxidant activity .
- Field : Neurology
- Application : Quinazolinone and quinazolinone derivatives have shown potential as anti-Parkinsonism agents .
- Method : These compounds are evaluated for their in vitro anti-Parkinsonism activity using various models .
- Results : Several quinazolinone derivatives have shown promising anti-Parkinsonism activity .
- Field : Microbiology
- Application : Quinazolinone and quinazolinone derivatives have shown potential as antitubercular agents .
- Method : These compounds are evaluated for their in vitro antitubercular activity using various models .
- Results : Several quinazolinone derivatives have shown promising antitubercular activity .
- Field : Pharmacology
- Application : Certain indole derivatives, which are structurally similar to quinazolinones, have been found to exhibit anti-inflammatory and analgesic activities .
- Method : The anti-inflammatory and analgesic activities of these compounds are typically evaluated using animal models, such as the paw edema test and acetic acid-induced writhings .
- Results : Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings .
Antioxidant Activity
Anti-Parkinsonism Activity
Antitubercular Activity
Anti-Inflammatory and Analgesic Activities
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-4-2-3-5-14(13)20-16(10)11-6-8-12(18)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSZQPMIOWCWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199377 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160264-95-8 | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



